

# Developing a validated method for (S)-Hydroxynefazodone in urine samples

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## Compound of Interest

Compound Name: Hydroxynefazodone, (S)-

Cat. No.: B15189935

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## Application Note:

### A Validated Method for the Quantification of (S)-Hydroxynefazodone in Human Urine Samples using LC-MS/MS

Affiliation: Google Research

#### Abstract:

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-Hydroxynefazodone, a primary active metabolite of the antidepressant drug Nefazodone, in human urine. The protocol employs enzymatic hydrolysis to liberate the conjugated metabolite, followed by a streamlined solid-phase extraction (SPE) for sample clean-up and concentration. The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This application note provides researchers, scientists, and drug development professionals with a detailed protocol for the reliable determination of (S)-Hydroxynefazodone in urine, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

## Introduction

Nefazodone is an antidepressant medication that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] One of its major pharmacologically active metabolites is Hydroxynefazodone.[3][4] The concentration of Hydroxynefazodone can be approximately 40% of the parent drug concentration at steady state.[4] Given that less than 1% of Nefazodone is excreted unchanged in the urine, monitoring its metabolites in urine is a valuable tool for assessing drug exposure and metabolism.[3]

(S)-Hydroxynefazodone is one of the stereoisomers of Hydroxynefazodone. The stereoselective metabolism of drugs can lead to enantiomers with different pharmacological and toxicological profiles.[1] Therefore, a validated analytical method for the specific quantification of (S)-Hydroxynefazodone is essential for a comprehensive understanding of Nefazodone's disposition.

This application note presents a detailed, validated LC-MS/MS method for the determination of (S)-Hydroxynefazodone in human urine. The method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting.

## Experimental Protocols

### Materials and Reagents

- (S)-Hydroxynefazodone certified reference standard
- (S)-Hydroxynefazodone-d4 (internal standard, IS)
- Beta-glucuronidase from *Helix pomatia*
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Methanol, LC-MS grade
- Acetonitrile, LC-MS grade
- Water, LC-MS grade

- Human urine, drug-free
- Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

## Instrumentation

- Liquid Chromatograph (LC) system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## Sample Preparation

- Enzymatic Hydrolysis:
  - To 1.0 mL of urine sample in a polypropylene tube, add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
  - Add 20 µL of  $\beta$ -glucuronidase solution.
  - Vortex mix for 10 seconds.
  - Incubate at 60°C for 2 hours to deconjugate the glucuronidated metabolites.
  - Allow the sample to cool to room temperature.
  - Add 20 µL of the internal standard working solution ((S)-Hydroxynefazodone-d4, 1 µg/mL).
- Solid-Phase Extraction (SPE):
  - Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
  - Load the pre-treated urine sample onto the SPE cartridge.
  - Wash the cartridge with 2 mL of 5% methanol in water.
  - Dry the cartridge under vacuum for 5 minutes.

- Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

## LC-MS/MS Conditions

- LC Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Program:

Time (min)	%B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5

| 8.0 | 5 |

- Mass Spectrometer: Triple Quadrupole
- Ionization Mode: Positive Electrospray Ionization (ESI+)

- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
(S)-Hydroxynefazodone	486.2	247.1

| (S)-Hydroxynefazodone-d4 | 490.2 | 251.1 |

## Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to the FDA guidelines on bioanalytical method validation.[\[4\]](#)[\[5\]](#)

### Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations ranging from 1 to 1000 ng/mL in drug-free human urine. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 1: Linearity of (S)-Hydroxynefazodone in Human Urine

Concentration (ng/mL)	Calculated Concentration (ng/mL) $\pm$ SD (n=3)	Accuracy (%)
1.0	0.98 $\pm$ 0.05	98.0
5.0	5.12 $\pm$ 0.21	102.4
10.0	9.89 $\pm$ 0.45	98.9
50.0	50.78 $\pm$ 2.34	101.6
100.0	101.23 $\pm$ 4.56	101.2
250.0	248.67 $\pm$ 11.23	99.5
500.0	505.43 $\pm$ 23.12	101.1
1000.0	995.87 $\pm$ 45.67	99.6

Linear Range: 1.0 - 1000.0 ng/mL Correlation Coefficient (r<sup>2</sup>): >0.995

## Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates on three different days.

Table 2: Intra- and Inter-Assay Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15) | | :--- | :--- | :--- | :--- | | | Mean Conc. ± SD | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD | Precision (%CV) | Accuracy (%) | | LLOQ | 1.0 | 1.02 ± 0.08 | 7.8 | 102.0 | 1.04 ± 0.11 | 10.6 | 104.0 | | LQC | 3.0 | 2.95 ± 0.15 | 5.1 | 98.3 | 2.98 ± 0.21 | 7.1 | 99.3 | | MQC | 75.0 | 76.8 ± 3.1 | 4.0 | 102.4 | 75.9 ± 4.5 | 5.9 | 101.2 | | HQC | 750.0 | 742.5 ± 25.4 | 3.4 | 99.0 | 748.1 ± 35.2 | 4.7 | 99.7 |

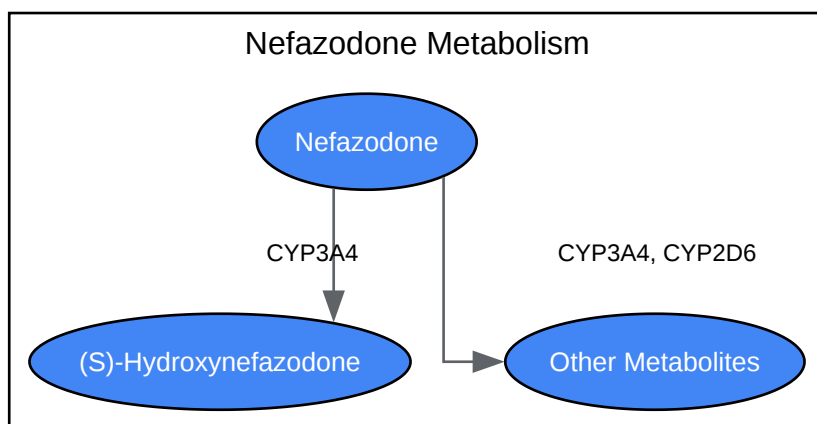
## Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at three QC levels (LQC, MQC, and HQC).

Table 3: Extraction Recovery and Matrix Effect

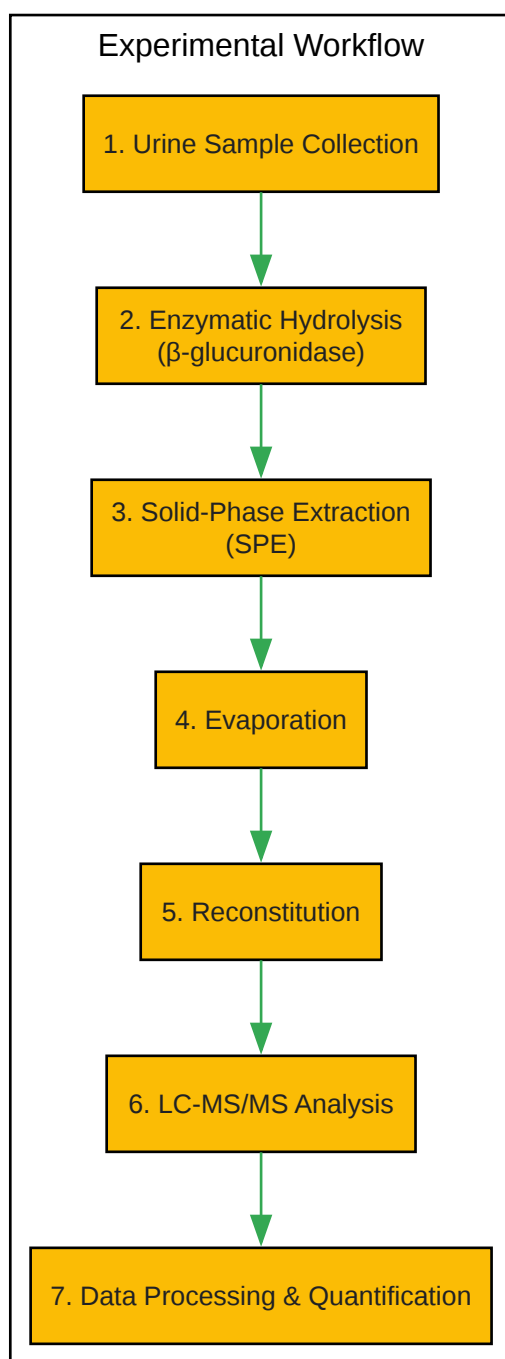
QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%) ± SD (n=5)	Matrix Effect (%) ± SD (n=5)
LQC	3.0	92.5 ± 4.1	98.2 ± 3.5
MQC	75.0	94.1 ± 3.5	101.5 ± 2.8
HQC	750.0	93.8 ± 2.9	99.7 ± 2.1

## Visualizations



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Caption: Metabolic pathway of Nefazodone to (S)-Hydroxynefazodone.



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Caption: Workflow for the analysis of (S)-Hydroxynefazodone in urine.

## Conclusion

This application note details a validated LC-MS/MS method for the quantification of (S)-Hydroxynefazodone in human urine. The sample preparation protocol involving enzymatic hydrolysis and solid-phase extraction is effective in removing matrix interferences and achieving high recovery. The method meets the criteria for bioanalytical method validation as per FDA guidelines, demonstrating its reliability for use in clinical and research settings for monitoring Nefazodone metabolism. The provided protocol and validation data can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

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